molecular formula C14H16N4 B1279260 3-Phenyl-6-(piperazin-1-yl)pyridazine CAS No. 50693-75-9

3-Phenyl-6-(piperazin-1-yl)pyridazine

Cat. No.: B1279260
CAS No.: 50693-75-9
M. Wt: 240.3 g/mol
InChI Key: GSQDWXKOJGHXCX-UHFFFAOYSA-N
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Description

3-Phenyl-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the third position and a piperazine moiety at the sixth position. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(piperazin-1-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenylpyridazine with piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenyl-6-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity.

    4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones: Known for their analgesic properties.

Uniqueness: 3-Phenyl-6-(piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenyl group and a piperazine moiety on the pyridazine ring makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-phenyl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-14(17-16-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQDWXKOJGHXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433827
Record name 3-Phenyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50693-75-9
Record name 3-Phenyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-phenylpyridazine (0.960 g, 5.000 mmol) in acetonitrile (25 mL) was added piperazine (2.580 g, 30.00 mmol) and the mixture was stirred at reflux for 16 hours. The solvent was removed in vacuo and the residue was dissolved in dichloromethane. The resulting solution was washed with water, dried over MgSO4 and concentrated. The title compound was obtained in 99% yield (1.200 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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